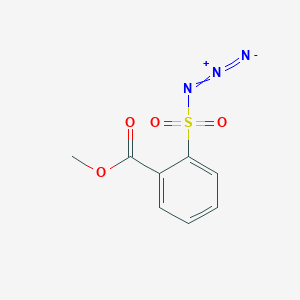

Methyl 2-azidosulfonylbenzoate

Beschreibung

Methyl 2-azidosulfonylbenzoate is a specialized organic compound characterized by a benzoate ester backbone functionalized with an azidosulfonyl (-SO₂N₃) group at the 2-position.

Eigenschaften

IUPAC Name |

methyl 2-azidosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c1-15-8(12)6-4-2-3-5-7(6)16(13,14)11-10-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCHSFDDSZQGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648785 | |

| Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-01-3 | |

| Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-azidosulfonylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-sulfobenzoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the sulfonyl group with the azide group.

Industrial Production Methods

Industrial production of methyl 2-azidosulfonylbenzoate may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous-flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-azidosulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Substitution: Formation of azido-substituted compounds.

Reduction: Formation of amine-substituted compounds.

Cycloaddition: Formation of triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-azidosulfonylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of methyl 2-azidosulfonylbenzoate primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various functionalized products. These reactions often involve the formation of intermediates such as nitrenes or triazoles, which can further react to yield the final products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-azidosulfonylbenzoate shares a benzoate ester core with compounds like metsulfuron-methyl and ethametsulfuron-methyl (pesticides listed in ). However, key differences include:

- Azidosulfonyl vs. Sulfonylurea Groups : The azide (-N₃) in Methyl 2-azidosulfonylbenzoate contrasts with the urea-linked triazine rings in pesticidal analogs. This difference confers distinct reactivity: azides enable rapid cycloaddition reactions, while sulfonylureas inhibit acetolactate synthase in plants .

- Substituent Position : The 2-position substitution on the benzoate ring is shared with pesticidal compounds, but steric and electronic effects vary due to the azide group’s polarity and bulk.

Physical and Chemical Properties

While explicit data for Methyl 2-azidosulfonylbenzoate is absent in the evidence, inferences can be drawn from related methyl esters:

- Solubility : Compared to methyl salicylate (a simple benzoate ester with a hydroxyl group, Table 3 in ), Methyl 2-azidosulfonylbenzoate likely has lower water solubility due to the hydrophobic azidosulfonyl group.

- Thermal Stability : The azide group may reduce thermal stability relative to sandaracopimaric acid methyl ester (), which lacks reactive functional groups.

Research Findings and Limitations

- Synthetic Challenges : The azide group in Methyl 2-azidosulfonylbenzoate necessitates careful handling due to explosion risks, unlike the safer sulfonylurea pesticides .

- Performance in Reactions: While methyl esters generally enhance volatility (as noted in ’s methyl ester properties), the azidosulfonyl group may limit gas-phase applications due to decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.